molecular formula C14H20BrN3S2 B4820305 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone

1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone

Cat. No. B4820305
M. Wt: 374.4 g/mol
InChI Key: WBCTUKBPYFQOKD-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone, also known as BrB2TSC, is a thiosemicarbazone derivative that has gained attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have promising results in scientific research studies.

Scientific Research Applications

1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-cancer properties in different cancer cell lines such as breast cancer, lung cancer, and leukemia. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). It has also been studied for its anti-inflammatory properties in animal models of inflammation.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in programmed cell death. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and are essential for cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also some limitations to using 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has limited stability in solution, which can lead to degradation over time.

Future Directions

There are several future directions for the study of 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone. One direction is to further investigate its anti-cancer properties in different cancer types and to determine its efficacy in animal models of cancer. Another direction is to study its anti-inflammatory properties in more detail and to determine its potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone in order to maximize its therapeutic potential.
Conclusion
In conclusion, 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone is a thiosemicarbazone derivative that has shown promising results in scientific research studies. It has potential therapeutic applications in cancer and inflammation, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone has advantages and limitations for lab experiments, and there are several future directions for its study.

properties

IUPAC Name

1-[(E)-1-(5-bromothiophen-2-yl)propylideneamino]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3S2/c1-2-11(12-8-9-13(15)20-12)17-18-14(19)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H2,16,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCTUKBPYFQOKD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=S)NC1CCCCC1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=S)NC1CCCCC1)/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone
Reactant of Route 3
Reactant of Route 3
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone
Reactant of Route 4
Reactant of Route 4
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone
Reactant of Route 5
Reactant of Route 5
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone
Reactant of Route 6
Reactant of Route 6
1-(5-bromo-2-thienyl)-1-propanone N-cyclohexylthiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.